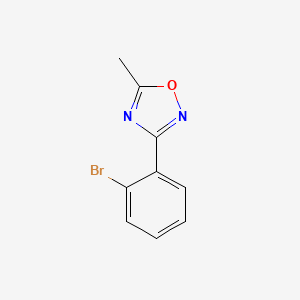

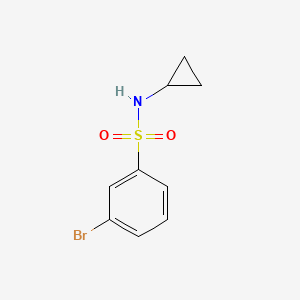

3-bromo-N-cyclopropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-N-cyclopropylbenzenesulfonamide is a compound that can be associated with a family of brominated benzenesulfonamides, which are known for their utility in various chemical reactions and potential applications in drug delivery and medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds such as N-bromo and N,N-dibromobenzenesulfonamides have been investigated for their reactivity and inclusion in complexation with other molecules .

Synthesis Analysis

The synthesis of brominated benzenesulfonamides typically involves the use of brominating agents or the direct halogenation of benzenesulfonamides. For instance, N,N-dibromobenzenesulfonamide, a related compound, can be easily prepared in high yield and has been used as an effective brominating agent for various substrates . The synthesis process is crucial as it impacts the purity, yield, and subsequent applicability of the compound in different chemical reactions.

Molecular Structure Analysis

The molecular structure of bromobenzenesulfonamides is characterized by the presence of a bromine atom attached to the benzene ring, which is further substituted with a sulfonamide group. The structure of these compounds can be elucidated using techniques such as NMR spectroscopy and molecular modeling, as demonstrated in the study of a new NPY-5 antagonist bromobenzenesulfonamide . The presence of the bromine atom significantly influences the molecular conformation and reactivity of these compounds.

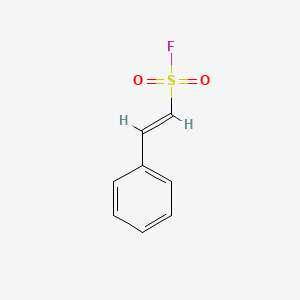

Chemical Reactions Analysis

Bromobenzenesulfonamides participate in various chemical reactions, including oxidizing titrations, addition reactions with olefins, and bromination of carbanionic substrates. For example, sodium N-bromo-p-nitrobenzenesulfonamide has been used as an oxidizing titrant for direct titrations of various compounds . N,N-dibromobenzenesulfonamide has been shown to add to cyclopentene and dihydropyran, forming different reaction products . These reactions are often regioselective and can proceed under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzenesulfonamides are influenced by the substituents on the benzene ring and the nature of the halogen atom. The vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using FT-IR and FT-Raman techniques, along with DFT quantum chemical calculations, providing insights into the effects of substituents on the characteristic bands in the spectra . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Application

The synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown significant potential for photodynamic therapy, an alternative cancer treatment. These compounds, due to their high singlet oxygen quantum yield and good fluorescence properties, are particularly suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Benzonitriles

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been used as an electrophilic cyanation reagent for synthesizing various benzonitriles. This process is significant in the production of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Anticancer Properties

Methylbenzenesulfonamide compounds, which are structurally similar, have been investigated for their potential as CCR5 antagonists, targeting human HIV-1 infection prevention. These compounds show promise for drug development in this area (Cheng De-ju, 2015).

Photophysical and Photochemical Properties

The synthesis and study of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have demonstrated applications in photocatalysis. These compounds' properties are suitable for photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).

Antifungal Applications

Novel polyfunctional arenesulfonamides have shown potential as fungicides against Malassezia furfur, suggesting applications in the development of drugs for skin diseases, particularly seborrheic dermatitis (Trifonov et al., 2020).

Safety and Hazards

The safety information available indicates that 3-bromo-N-cyclopropylbenzenesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

This compound is a sulfonamide derivative, and sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid . .

Mode of Action

As a sulfonamide derivative, it may potentially inhibit the activity of certain enzymes, leading to disruption of essential biochemical processes . The exact interactions and resulting changes induced by this compound are subjects of ongoing research.

Biochemical Pathways

Sulfonamides typically interfere with the synthesis of folic acid in bacteria, disrupting DNA replication and cell division

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile .

Result of Action

As a sulfonamide derivative, it may potentially inhibit bacterial growth by disrupting folic acid synthesis . .

Action Environment

Factors such as pH, temperature, and the presence of other compounds can significantly impact the activity of a chemical compound .

Propiedades

IUPAC Name |

3-bromo-N-cyclopropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTJMJZYULYDMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429168 |

Source

|

| Record name | 3-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876694-43-8 |

Source

|

| Record name | 3-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)